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Compound of Interest

Compound Name: ATTO 488 NHS ester

Cat. No.: B12371995 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
ATTO 488 is a hydrophilic fluorescent dye belonging to the rhodamine family, known for its

strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2][3][4][5]

Its N-hydroxysuccinimidyl (NHS) ester derivative is a widely used reagent for the covalent

labeling of biomolecules.[1][2] This application note provides a detailed protocol for the

covalent labeling of peptides with ATTO 488 NHS ester.

The labeling reaction occurs between the NHS ester group of the dye and primary amine

groups on the peptide, such as the N-terminus or the ε-amino group of lysine residues, forming

a stable amide bond.[6][7][8][9] This method is broadly applicable for preparing fluorescently

labeled peptides for various research applications, including fluorescence microscopy, flow

cytometry, fluorescence in-situ hybridization (FISH), and single-molecule detection studies.[2]

[3][4]

Principle of the Reaction
The succinimidyl ester of ATTO 488 reacts with non-protonated primary amines on a peptide in

a nucleophilic acyl substitution reaction. To ensure the amine groups are sufficiently reactive,

the labeling reaction is typically carried out at a slightly basic pH, generally between 8.0 and

9.0.[7][10] At this pH, the primary amino groups are deprotonated and can efficiently attack the
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carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the

release of N-hydroxysuccinimide.

Quantitative Data Summary
The following table summarizes the key quantitative data for ATTO 488 NHS ester and general

recommendations for peptide labeling.

Parameter Value Reference

Molecular Weight (MW) 686.67 g/mol [1]

Excitation Maximum (λex) ~500 nm [4]

Emission Maximum (λem) ~520 nm [4]

Molar Extinction Coefficient (ε) 9.0 x 10⁴ M⁻¹ cm⁻¹ [4]

Fluorescence Quantum Yield

(ηfl)
~80% [4]

Recommended Reaction pH 8.0 - 9.0 [10]

Recommended Molar Excess

(Dye:Peptide)
1:1 to 3:1 (for small peptides) [11]

Typical Reaction Time 1 - 4 hours (can be overnight) [4][11]

Correction Factor at 280 nm

(CF₂₈₀)
0.09 [4]

Experimental Workflow
The overall workflow for labeling peptides with ATTO 488 NHS ester involves preparation of

reagents, the labeling reaction, purification of the conjugate, and characterization.
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Caption: Workflow for peptide labeling with ATTO 488 NHS ester.

Detailed Experimental Protocol
5.1. Materials and Reagents
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ATTO 488 NHS ester

Peptide of interest (lyophilized)

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[4][12][13]

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[4]

Purification column (e.g., Sephadex G-25, or RP-HPLC system)[4][14]

UV-Vis Spectrophotometer

Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer)

5.2. Step-by-Step Procedure

Step 1: Preparation of Stock Solutions

Peptide Solution: Prepare the peptide solution at a concentration of 2-10 mg/mL in the

Reaction Buffer.[2][4][8][13] Ensure the buffer is free of primary amines (e.g., Tris or glycine)

as these will compete with the labeling reaction.[4][12] If the peptide is dissolved in an

incompatible buffer, it must be dialyzed against a suitable buffer like PBS before adjusting

the pH.[2][4]

Dye Stock Solution: Immediately before use, prepare a 10 mM stock solution of ATTO 488
NHS ester in anhydrous DMSO.[2][15] To do this, add the appropriate volume of DMSO to

the vial of lyophilized dye. Vortex thoroughly to ensure complete dissolution.[6] This solution

is sensitive to moisture and should be prepared fresh.[15]

Step 2: The Labeling Reaction

Molar Ratio: The optimal molar ratio of dye to peptide depends on the peptide's sequence

(specifically the number of primary amines) and may require optimization.[2] For small

peptides, a starting molar excess of 1:1 to 3:1 (dye:peptide) is recommended.[11] For larger

proteins or antibodies, a higher excess (e.g., 10:1) may be used as a starting point.[2]

Reaction: Add the calculated volume of the ATTO 488 NHS ester stock solution to the

peptide solution while gently vortexing.
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Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature, protected

from light.[11] The reaction can also be performed overnight at 4°C.[11]

Step 3: Purification of the Labeled Peptide

It is crucial to remove any unreacted, hydrolyzed dye from the final labeled peptide conjugate.

[16][17]

Gel Filtration: For peptides, size exclusion chromatography using a resin like Sephadex G-25

is a common and effective method.[4][10] The labeled peptide will elute first, followed by the

smaller, free dye molecules.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is

another excellent method for both purification and analysis of the labeled product, providing

high resolution.[11][16]

Step 4: Characterization of the Conjugate

Spectroscopic Analysis: After purification, measure the absorbance of the conjugate solution

at 280 nm (for peptide concentration) and at ~500 nm (the absorbance maximum for ATTO

488).[18]

Degree of Labeling (DOL) Calculation: The DOL, which represents the average number of

dye molecules per peptide, is a critical parameter for ensuring reproducibility.[18][19] It can

be calculated using the following formula:

Peptide Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / εₚₑₚₜᵢᏧₑ

Dye Concentration (M) = Aₘₐₓ / εᏧᵧₑ

DOL = Dye Concentration / Peptide Concentration

Where:

A₂₈₀ is the absorbance of the conjugate at 280 nm.

Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorbance wavelength

(~500 nm).
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CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.09 for ATTO 488).[4]

[20]

εₚₑₚₜᵢᏧₑ is the molar extinction coefficient of the peptide at 280 nm.

εᏧᵧₑ is the molar extinction coefficient of the dye at its λₘₐₓ (90,000 M⁻¹cm⁻¹ for ATTO

488).[4]

For peptides without tryptophan or tyrosine residues, the concentration can be determined

by other methods prior to labeling, as A₂₈₀ measurements will not be accurate. An ideal DOL

is typically between 0.5 and 1 for peptides to avoid functional impairment or self-quenching.

[18]

Example Application: Labeled Peptide in a Receptor
Binding Assay
Fluorescently labeled peptides are frequently used as probes in cellular imaging to study

peptide-receptor interactions. For example, a labeled peptide ligand can be incubated with cells

expressing its target receptor, and its binding can be visualized and quantified using

fluorescence microscopy.
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Caption: Labeled peptide binding to a cell surface receptor.
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Problem Possible Cause(s) Suggested Solution(s)

Low Labeling Efficiency

- Presence of amine-

containing buffers (Tris,

glycine).- Low peptide

concentration (<2 mg/mL).-

Reaction pH is too low.-

Hydrolyzed NHS ester.

- Dialyze peptide into an

amine-free buffer (e.g., PBS,

bicarbonate).[2][4]-

Concentrate the peptide

solution.[8]- Ensure reaction

buffer pH is 8.3-9.0.[8][10]-

Prepare fresh dye stock

solution immediately before

use.[4]

Precipitation of Peptide/Dye

- Peptide has low solubility in

the reaction buffer.- Dye is not

fully dissolved.

- Test peptide solubility before

starting the reaction.[11]-

Ensure complete dissolution of

the dye in anhydrous DMSO

before adding to the aqueous

buffer.

Poor Separation of Free Dye

- Inappropriate purification

method.- Column size is too

small.

- Use RP-HPLC for high

resolution or a longer gel

filtration column for hydrophilic

dyes like ATTO 488.[10]-

Increase the bed volume of the

gel filtration column.

Inaccurate DOL

- Presence of residual free

dye.- Incorrect extinction

coefficients used.

- Ensure purification is

complete by analyzing

fractions.- Use the correct

extinction coefficients for both

the peptide and the dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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